molecular formula C25H24ClNO2 B11186614 4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11186614
M. Wt: 405.9 g/mol
InChI Key: JPJPHRSQMHWGHC-CCEZHUSRSA-N
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Description

4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or sulfuryl chloride.

    Attachment of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furyl acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the chlorophenyl and furyl-substituted tetrahydroquinoline intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acrylate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furanones and quinoline derivatives.

    Reduction: Alcohols and tetrahydroquinoline derivatives.

    Substitution: Amino-substituted and thio-substituted derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: The compound can modulate signaling pathways such as apoptosis, cell proliferation, and inflammation, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-morpholine
  • **(2E)-3-[5-(4-Chlorophenyl)-2-furyl]acryloyl chloride
  • **N-(4-Chlorophenyl)-3-oxo-butanamide

Uniqueness

4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroquinoline core provides a rigid scaffold, while the chlorophenyl and furyl groups offer sites for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C25H24ClNO2

Molecular Weight

405.9 g/mol

IUPAC Name

(E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C25H24ClNO2/c1-24(2)17-25(3,18-10-12-19(26)13-11-18)21-8-4-5-9-22(21)27(24)23(28)15-14-20-7-6-16-29-20/h4-16H,17H2,1-3H3/b15-14+

InChI Key

JPJPHRSQMHWGHC-CCEZHUSRSA-N

Isomeric SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=CO3)(C)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=CO3)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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